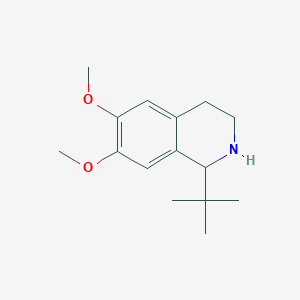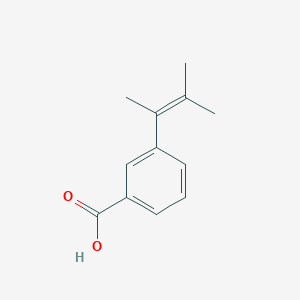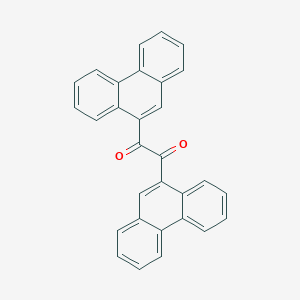![molecular formula C12H20N2 B253530 N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine, commonly known as DMMDA, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin and has been studied for its potential use in scientific research.
作用機序
DMMDA acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a weaker response from the receptor compared to a full agonist. DMMDA also acts as a reuptake inhibitor of serotonin, meaning it blocks the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that DMMDA can induce changes in perception, cognition, and mood. It has been found to have hallucinogenic effects, similar to those of other phenethylamines such as mescaline and 2C-B. DMMDA has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
実験室実験の利点と制限
One advantage of DMMDA for lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, its hallucinogenic effects can also be a limitation, as it may be difficult to separate the effects of the drug on behavior from its effects on perception.
将来の方向性
There are several potential future directions for research on DMMDA. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the study of the neural basis of consciousness and perception. Further research is needed to fully understand the effects of DMMDA and its potential applications in scientific research.
合成法
DMMDA can be synthesized through several methods, including the reduction of 4-(dimethylamino)-2,5-dimethylbenzaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 4-(dimethylamino)-2,5-dimethylphenyl nitropropene with sodium borohydride.
科学的研究の応用
DMMDA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception.
特性
製品名 |
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N,2,5-hexamethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(5)6)10(2)8-11(9)13(3)4/h7-8H,1-6H3 |
InChIキー |
ALGFFTTZNPRGNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
正規SMILES |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















